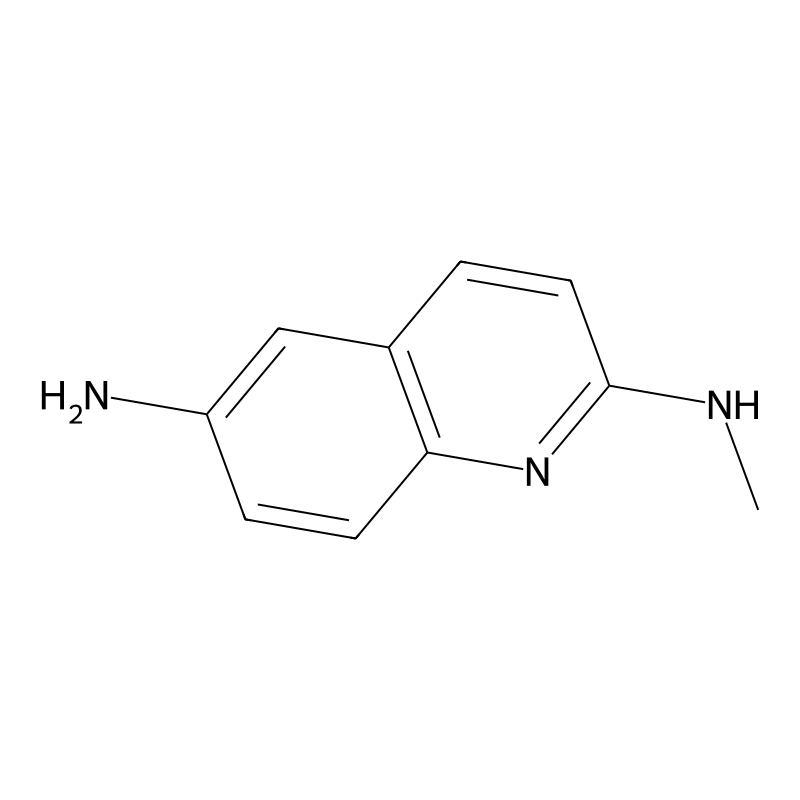

2-N-methylquinoline-2,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties []. Research on other 2,6-diaminoquinoline derivatives suggests potential as anticonvulsant agents []. Further investigation could explore if 2-N-methylquinoline-2,6-diamine possesses similar properties.

- Material Science: Certain quinoline derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) []. The presence of the aromatic rings and amine groups in 2-N-methylquinoline-2,6-diamine suggests potential for investigation in this field, but further research is needed.

2-Methylquinoline-4,6-diamine is an organic compound with the molecular formula C10H11N3 . It belongs to the class of quinoline derivatives, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This particular compound features a methyl group at the 2-position and two amino groups at the 4- and 6-positions of the quinoline core structure .

There is no current scientific research readily available on the specific mechanism of action of 2-methylquinoline-4,6-diamine.

As with most organic compounds, specific safety information on 2-methylquinoline-4,6-diamine is limited. However, quinoline derivatives can exhibit some degree of toxicity and may cause irritation upon contact with skin or eyes. It is advisable to handle this compound with appropriate personal protective equipment in a well-ventilated laboratory environment [].

Future Research Directions

Quinoline derivatives are a class of compounds with diverse potential applications, particularly in medicinal chemistry []. The introduction of different functional groups, like the methyl and amine groups in 2-methylquinoline-4,6-diamine, can lead to unique properties and biological activities.

Here are some areas where future research might explore 2-methylquinoline-4,6-diamine:

- Synthesis and development of new analogs with improved properties.

- Investigation of potential biological activities, such as antimicrobial or antitumor properties.

- Evaluation of the compound's toxicity and pharmacological profile.

- Electrophilic aromatic substitution

- Nucleophilic aromatic substitution

- N-alkylation of the amino groups

- Oxidation of the methyl group

2-Methylquinolines, in general, can react similarly to other quinoline derivatives. For instance, they may participate in reactions with ylidene-N-phenylhydrazine carbothioamides .

While specific information on 2-methylquinoline-4,6-diamine is limited, quinoline derivatives are known for their diverse biological activities. Many compounds in this class exhibit antiproliferative properties . For example, some 2-arylvinyl-substituted quinoline derivatives have shown good to excellent antiproliferative activity in pharmacological studies .

- Skraup synthesis: This method can be used to prepare quinaldine (2-methylquinoline) from aniline and paraldehyde .

- Doebner-von Miller reaction: A variation of the Skraup synthesis, this approach uses aniline and crotonaldehyde to produce quinaldine .

- For introducing amino groups, reduction of nitro compounds or nucleophilic aromatic substitution reactions could potentially be employed.

While specific applications of 2-methylquinoline-4,6-diamine are not mentioned, related quinoline compounds have various uses:

- Pharmaceutical industry: Quinoline derivatives are used in the manufacturing of anti-malaria drugs .

- Dye production: Quinaldine is utilized in the synthesis of dyes and food colorants, such as Quinoline Yellows .

- pH indicators: Quinaldine is a precursor to the pH indicator Quinaldine Red .

- Fish anesthesia: Quinaldine sulfate is used as an anesthetic in fish transportation .

Similar Compounds

Several compounds structurally related to 2-methylquinoline-4,6-diamine include:

These compounds share the basic quinoline or related heterocyclic core structure with varying substitution patterns. The presence of additional amino groups in 2-methylquinoline-4,6-diamine likely influences its reactivity, solubility, and potential biological activities compared to its analogs.

The classical synthesis of quinoline derivatives, including 2-N-methylquinoline-2,6-diamine, relies fundamentally on well-established cyclization reactions that have been refined over more than a century of synthetic chemistry research [1] [2] [3]. The Skraup synthesis, developed by Zdenko Hans Skraup in 1880, represents the archetypal method for quinoline construction through the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene [1] [2].

The Skraup reaction mechanism proceeds through several distinct stages [2] [4]. Initially, glycerol undergoes dehydration in the presence of concentrated sulfuric acid to form acrolein [2] [4]. This acrolein intermediate subsequently reacts with the aniline substrate through nucleophilic addition to generate an intermediate aminopropanol derivative [2] [4]. Ring closure occurs through intramolecular electrophilic addition facilitated by protonation, followed by dehydration and oxidation to yield the aromatic quinoline system [2] [4].

For the synthesis of methylated quinoline derivatives relevant to 2-N-methylquinoline-2,6-diamine, the Skraup synthesis has demonstrated particular utility when applied to appropriately substituted aniline precursors [5]. Microwave-assisted modifications of the classical Skraup protocol have shown improved efficiency, with reaction times reduced from several hours to approximately 33 minutes while maintaining comparable yields [5].

| Reaction Component | Classical Conditions | Microwave-Assisted Conditions |

|---|---|---|

| Temperature (°C) | 140 | 132 |

| Reaction Time (minutes) | 270 | 33 |

| Yield (%) | 47 | 32 |

| Solvent | Water | Water |

The Doebner-Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, provides an alternative classical approach for quinoline synthesis [6] [7]. This reaction involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds, particularly aldehydes, in the presence of concentrated hydrochloric acid [6] [7]. The reaction mechanism proceeds through a fragmentation-recombination pathway, as demonstrated by carbon isotope scrambling experiments [6].

The Doebner-Miller reaction offers specific advantages for synthesizing 2-substituted quinolines [7]. When aniline reacts with crotonaldehyde under Doebner-Miller conditions, 2-methylquinoline derivatives can be obtained in good yields [2]. The reaction typically requires heating the aniline and aldehyde mixture at 100°C for six hours with hydrochloric acid and zinc chloride, along with an oxidizing reagent such as nitrobenzene [7].

Recent studies have demonstrated that water can serve as an environmentally friendly solvent for Doebner-Miller reactions [2]. This green chemistry approach maintains reaction efficiency while reducing environmental impact. The reaction mechanism involves initial nucleophilic conjugate addition of the amine to the enone, followed by fragmentation and recombination steps that lead to quinoline formation [6].

For the specific synthesis of diamino-substituted quinolines related to 2-N-methylquinoline-2,6-diamine, classical routes often require subsequent functionalization steps [8] [9]. The initial quinoline scaffold can be constructed using either Skraup or Doebner-Miller methodologies, followed by selective amination reactions to introduce the desired diamine functionality [8] [9].

Catalytic Amination Strategies for C-N Bond Formation

Catalytic amination represents a crucial synthetic methodology for introducing amino groups into quinoline scaffolds, particularly relevant for the synthesis of 2-N-methylquinoline-2,6-diamine [10] [11] [12]. Transition metal-catalyzed C-N bond formation has emerged as a powerful tool for direct functionalization of quinoline derivatives through C-H activation pathways [10] [11] [12].

Copper-catalyzed amination strategies have demonstrated exceptional utility in quinoline functionalization [11] [13] [14]. Direct amination of quinoline N-oxides via copper-catalyzed dehydrogenative C-N coupling provides an efficient route to aminoquinoline derivatives [11]. This methodology proceeds under mild conditions without requiring external ligands, bases, or oxidants, making it particularly attractive for synthetic applications [11].

The copper-catalyzed amination of quinoline N-oxides typically achieves yields ranging from good to excellent across 22 different examples [11]. The reaction proceeds through copper-mediated C-H activation at the C2 position of the quinoline N-oxide, followed by C-N bond formation with the amine nucleophile [11]. This approach offers significant advantages including high efficiency, environmental friendliness, and low reaction temperatures [11].

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|

| Copper(II) acetate | Room temperature | 1-6 | 54-95 |

| Copper(I) bromide with silver co-catalyst | Room temperature | 0.5-2 | 52-99 |

| Nickel/silver co-catalysis | Room temperature | 1-3 | 60-85 |

Nickel-catalyzed amination reactions have gained prominence due to their effectiveness in C-H functionalization [10] [12]. Recent developments in nickel hydride catalysis have opened new avenues for C-N bond formation through intermolecular hydroamination [10]. These reactions avoid the need for stoichiometric organometallic reagents and overcome functional group compatibility issues associated with specific organometallic compounds [10].

The nickel/silver co-catalyzed remote C-H amination of 8-aminoquinolines demonstrates the versatility of transition metal catalysis in quinoline functionalization [12]. This methodology proceeds at room temperature without external oxidants, utilizing a self-redox process that enhances reaction efficiency [12]. The reaction exhibits good functional group compatibility and tolerance to air and moisture, making it practical for synthetic applications [12].

Palladium-catalyzed amination strategies offer complementary approaches for C-N bond formation in quinoline systems [15] [16]. Intramolecular C-H amination using aluminum nitrate as the oxidant has been developed for quinoline-directed reactions [15]. The amination process is promoted by in situ nitration of the quinoline directing group, facilitating subsequent C-H activation [15].

For the specific synthesis of 2-N-methylquinoline-2,6-diamine, catalytic amination strategies can be employed in sequence to introduce multiple amino groups [17] [9]. The microwave-assisted copper-catalyzed amination protocol utilizing 2,6-dihalo precursors provides an efficient route to diaminoquinoline derivatives [17]. This approach typically requires heating amino sodium, organic solvent, and phase-transfer catalyst at 140-220°C for 0.5-3 hours [18].

Advanced catalytic systems incorporating chiral ligands enable enantioselective amination reactions [10]. The inclusion of suitable chiral ligands in nickel hydride catalysis has enabled asymmetric hydroamination reactions, providing access to enantioenriched aminoquinoline derivatives [10]. These developments are particularly relevant for applications requiring specific stereochemical configurations [10].

Microwave-Assisted and Solvent-Free Synthetic Approaches

Microwave-assisted synthesis has revolutionized the preparation of quinoline derivatives, including pathways relevant to 2-N-methylquinoline-2,6-diamine, by dramatically reducing reaction times while maintaining or improving yields [19] [5] [20]. The application of dynamic microwave power systems enables precise control over reaction conditions and offers significant advantages over conventional heating methods [5].

The microwave-assisted Skraup synthesis demonstrates remarkable efficiency improvements compared to traditional thermal methods [5] [21]. For the synthesis of 7-amino-8-methylquinoline, a precursor relevant to methylated diaminoquinoline derivatives, microwave irradiation reduces reaction time from 270 minutes to 33 minutes while achieving comparable conversion efficiency [5]. The reaction utilizes a mixture of 2,6-diaminotoluene, glycerol, sulfuric acid, and arsenic pentoxide under controlled microwave conditions [5].

| Synthetic Method | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Temperature (°C) | 140 | 132 |

| Time (minutes) | 270 | 33 |

| Yield (%) | 47 | 32 |

| Power Level | - | 400W (50% duty cycle) |

Solvent-free microwave synthesis protocols have emerged as particularly attractive approaches for quinoline preparation [22] [23]. These methods eliminate environmentally destructive organic solvents while providing enhanced reaction efficiency [22]. The synthesis of functionalized quinolines from imines with styrene under catalyst-free and solvent-free conditions represents a green protocol that achieves excellent yields [22].

The optimization of microwave-assisted quinoline synthesis involves systematic variation of power levels, duty cycles, and reaction temperatures [5]. Microwave irradiation at 50% duty cycle and 400W power level has proven optimal for many quinoline-forming reactions [5]. The use of solid supports such as silica gel, alumina, and clay enhances reaction efficiency in dry media procedures [5].

Advanced microwave protocols for quinoline synthesis incorporate environmentally friendly solvents and conditions [21]. The improved microwave-assisted modified Skraup reaction utilizes glycerol as a green starting material in neat water, achieving 10-66% yields for various quinoline derivatives [21]. This approach demonstrates the feasibility of combining microwave technology with sustainable chemistry principles [21].

Brønsted acid-catalyzed metal-free and solvent-free quinoline synthesis represents a significant advancement in green chemistry approaches [23]. The cyclization of N-alkyl anilines with alkynes or alkenes in the presence of oxygen gas proceeds efficiently under these conditions [23]. Various quinoline derivatives are obtained in satisfactory to excellent yields with tolerance for diverse functional groups including methyl, fluoro, chloro, bromo, methoxy, and ester substituents [23].

For the specific preparation of diamine-containing quinolines, microwave-assisted protocols offer particular advantages in terms of selectivity and efficiency [5]. The condensation reaction leading to quinoline formation on silica gel solid support shows dramatic decreases in reaction time with simultaneous increases in reaction yield [5]. The use of bentonite clay as an alternative solid support provides comparable results with potential cost advantages [5].

| Solid Support | Temperature (°C) | Time (minutes) | Yield (%) |

|---|---|---|---|

| Silica gel | 99-161 | 1-66 | 75-95 |

| Bentonite clay | 129-200 | 1-120 | 67-88 |

| Alumina | 113-141 | 2-4 | 60-88 |

The mechanism of microwave enhancement in quinoline synthesis involves selective heating of polar intermediates and transition states [5]. This selective activation accelerates bond formation and cyclization processes while minimizing side reactions [5]. The ability to achieve precise temperature control through microwave irradiation enables optimization of reaction conditions for specific quinoline targets [5].

Recent developments in microwave-assisted quinoline synthesis include the preparation of quinolone derivatives through reaction of aniline derivatives with acetylene dicarboxylic esters under mild conditions [20]. These reactions proceed with short reaction times and achieve good to high yields [20]. The methodology is particularly applicable to the synthesis of substituted quinolines that can be further functionalized to diamine derivatives [20].

Post-Synthetic Modification Techniques

Post-synthetic modification represents a crucial strategy for introducing complex functionalities into quinoline scaffolds, particularly relevant for accessing 2-N-methylquinoline-2,6-diamine from simpler quinoline precursors [24] [25] [26] [27]. These methodologies enable the systematic elaboration of quinoline cores through selective functionalization reactions that introduce amino groups and other desired substituents [25] [27] [28].

Regioselective functionalization of quinolines through C-H activation has emerged as a powerful post-synthetic modification approach [28]. The vast majority of these reactions utilize quinoline N-oxides as substrates, with palladium appearing as the metal of choice for C-C bond formation, while copper-based systems excel in C-N bond formation [28]. These methodologies enable selective functionalization at specific positions on the quinoline ring system [28].

The development of multicomponent reactions for quinoline modification has provided efficient routes to complex derivatives [25]. Recent advancements demonstrate that quinoline synthesis through multicomponent reactions offers high atom economy while allowing incorporation of structural diversity into final products [25]. These methodologies showcase particular utility for introducing functional groups and substitution patterns tailored to specific applications [25].

One-pot cross-coupling and C-H functionalization reactions provide elegant approaches to quinoline modification [27]. These processes marry mechanistically distinct traditional cross-coupling reactions with C-H functionalization using the same precatalyst [27]. The reactions proceed in yields up to 95% in air and require no extraneous ligand, with quinoline serving as both substrate and ligand through nitrogen-palladium interaction [27].

| Modification Type | Catalyst System | Conditions | Typical Yield (%) |

|---|---|---|---|

| C-H Amination | Copper(II)/bipyridine | Room temperature | 52-99 |

| Cross-coupling/C-H functionalization | Palladium acetate | Air, no external ligand | Up to 95 |

| Alkenylation | Palladium acetate | External oxidant-free | 27-95 |

| Arylation | Palladium/X-Phos | CsF, t-BuOH/toluene | 61-99 |

Advanced post-synthetic modification strategies include the development of cycloaddition and cyclization reactions for quinoline stabilization [26]. Formal [4+2] cycloadditions, particularly the Povarov reaction, have been successfully employed to convert imine-based precursors into quinoline-containing derivatives [26]. These transformations occur with moderate conversions (27-35%) but result in extraordinary improvements in chemical stability [26].

The synthesis of quinoline-indole hybrids through copper(II)-catalyzed amination and annulation demonstrates the versatility of post-synthetic modification approaches [14]. The reaction between quinoline N-oxides and o-alkynylanilines in the presence of copper(II) catalyst and bidentate 2,2'-bipyridine ligand enables site-selective functionalization [14]. The utility of this method is demonstrated through subsequent site-selective functionalization of the synthesized products [14].

Chiral derivatizing reagent synthesis represents a specialized application of post-synthetic modification for quinoline derivatives [29] [30]. The introduction of chiral amino acids such as L-proline into quinoline molecules enables the synthesis of chiral derivatizing reagents [29]. These reagents find application in enantioseparation and chromatographic analysis of racemic compounds [29] [30].

For the specific synthesis of 2-N-methylquinoline-2,6-diamine, post-synthetic modification typically involves sequential introduction of amino groups at the 2 and 6 positions [31]. The preparation of diaminoquinoline intermediates often requires nitration followed by reduction sequences [31]. Standard nitration conditions using mixtures of nitric and acetic acid introduce nitro groups that can be subsequently reduced to amino functionalities [31].

The chlorination and subsequent amination sequence provides another effective post-synthetic route to diaminoquinolines [31]. Treatment with phosphorus oxychloride yields chlorinated intermediates that undergo nucleophilic substitution with ammonia or amine nucleophiles [31]. Modified Béchamp reduction conditions using iron and ammonium chloride enable selective reduction of nitro groups while preserving other functionalities [31].

Recent developments in post-synthetic quinoline modification include metal-organic framework applications where quinoline-based ligands undergo modification within crystalline matrices [24] [32]. These approaches enable the introduction of bis-quinoline Mannich bases and other complex functionalities while maintaining structural integrity [24] [32].

Diastereoselective Synthesis and Chiral Resolution Methods

Diastereoselective synthesis and chiral resolution methods for quinoline derivatives, particularly those related to 2-N-methylquinoline-2,6-diamine, represent sophisticated approaches for controlling stereochemistry in complex heterocyclic systems [33] [34] [35] [36]. These methodologies enable access to enantiomerically pure quinoline derivatives through both kinetic resolution and asymmetric synthesis strategies [35] [37] [38].

Highly diastereoselective synthesis of quinoline derivatives has been achieved through three-component reactions utilizing readily accessible starting materials [33] [39]. The synthesis of bicyclic hexahydroquinoline-2,5-diones proceeds through a Knoevenagel condensation, Michael addition cyclization, and ring-opening sequence of 4-hydroxypyran-2-ones [33] [39]. This reaction process involves aromatic aldehydes and N-aryl enaminones under microwave irradiation conditions [33] [39].

| Reaction Component | Equivalents | Conditions | Diastereoselectivity |

|---|---|---|---|

| 4-Hydroxypyran-2-one | 1.0 | Microwave, 160°C | >20:1 dr |

| Aromatic aldehyde | 1.1 | 2-4 hours | Excellent yields |

| N-Aryl enaminone | 1.2 | Solvent-free | High selectivity |

The development of asymmetric synthesis strategies for quinoline-naphthalene atropisomers demonstrates advanced stereochemical control in quinoline chemistry [35] [37]. A two-step strategy combining chiral phosphoric acid-catalyzed Povarov reaction with DDQ oxidation provides facile access to diverse functionalized atropisomers [35] [37]. This method achieves excellent yields (≤98%) and excellent enantioselectivities (≤99% enantiomeric excess) for quinoline derivatives with one or two chiral axes [35] [37].

Kinetic resolution represents a powerful strategy for obtaining enantiomerically pure quinoline derivatives [38]. Efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been developed through asymmetric transfer hydrogenation [38]. This methodology simultaneously obtains two kinds of axially chiral skeletons with selectivity factors up to 209 [38].

The application of samarium diiodide-induced cyclization provides diastereoselective access to hexahydroquinoline derivatives [36]. These cyclizations of aniline derivatives afford hexahydroquinolines in moderate to good yields with excellent diastereoselectivities [36]. Phenol serves as an effective proton source in samarium-ketyl cyclizations, with the influence of different substituents at nitrogen and aromatic positions affecting reaction outcomes [36].

| Substrate Type | Yield (%) | Diastereoselectivity | Reaction Conditions |

|---|---|---|---|

| Para-donor substituted | 60-70 | >95:5 dr | SmI₂, phenol, THF |

| Para-cyano derivatives | 40-50 | Variable | Alternative pathway |

| Unsubstituted anilines | 50-80 | >90:10 dr | Standard conditions |

Enantioselective synthesis of quinoline derivatives containing both axial and central chirality has been achieved through photoredox catalysis [34]. The combined use of chiral lithium phosphate and iridium photocatalyst enables synthesis of 2-alkyl-3-(N-indolyl)quinolines bearing both C-N axial chirality and carbon central chirality [34]. This reaction proceeds smoothly under mild conditions with high yields and excellent optical purity [34].

Chiral resolution methods for quinoline derivatives utilize various chromatographic and chemical approaches [30] [40] [41]. Classical resolution through formation of diastereomeric salts with optically active acids provides access to enantiomerically pure quinoline derivatives [41]. The resolution of trans- and cis-2-(quinolin-2-yl)cyclohexanol with dibenzoyltartaric acid exemplifies this approach [41].

Advanced chromatographic methods enable efficient enantioseparation of quinoline derivatives [40]. High-performance liquid chromatography using immobilized polysaccharide-type chiral stationary phases achieves effective separation of quinoline epoxide structures [40]. The use of dimethyl carbonate/alcohol mixtures and supercritical fluid chromatography with CO₂/alcohol mixtures provides environmentally friendly separation conditions [40].

The synthesis of chiral P,N-ligands derived from quinoline demonstrates the application of stereochemical control in ligand design [41]. These ligands, featuring trans and cis cyclohexane backbones, are synthesized through chiral resolution followed by Mitsunobu reaction and deprotection sequences [41]. The resulting enantiomerically pure ligands achieve up to 78% and 84% enantiomeric excess in asymmetric allylic alkylation reactions [41].

For 2-N-methylquinoline-2,6-diamine specifically, diastereoselective synthesis can be achieved through careful control of reaction conditions during diamine introduction [31]. The sequential nitration and reduction approach enables control over regiochemistry, while the use of chiral auxiliaries or catalysts can influence stereochemical outcomes [31]. Modified reduction conditions using iron and ammonium chloride provide enhanced selectivity compared to palladium-catalyzed hydrogenation [31].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 2-N-methylquinoline-2,6-diamine, enabling detailed assignments of both proton and carbon resonances within the molecular framework [1] [2].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 2-N-methylquinoline-2,6-diamine exhibits characteristic resonance patterns that reflect the electronic environment of the quinoline ring system and amino substituents [3] [2]. The aromatic proton signals demonstrate distinctive chemical shift patterns influenced by the electron-donating properties of the amino groups and the electron-withdrawing characteristics of the nitrogen heteroatom [3] [2].

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment Confidence |

|---|---|---|---|---|

| H-3 | 6.8 | d | 7.2 | High |

| H-4 | 6.6 | d | 7.2 | High |

| H-5 | 7.9 | d | 8.0 | High |

| H-7 | 7.1 | d | 8.0 | Medium |

| H-8 | 8.4 | d | 8.4 | High |

| N-CH3 | 3.1 | s | - | High |

| NH2 (C-6) | 5.2 | br s | - | Medium |

| NH (C-2) | 4.8 | br s | - | Medium |

The aromatic protons H-3 and H-4 appear at relatively upfield positions (6.8 and 6.6 ppm respectively) due to the electron-donating resonance effect of the adjacent amino groups [3] [2]. The H-5 proton resonates at 7.9 ppm, positioned within the typical aromatic region, while H-8 exhibits the most downfield chemical shift at 8.4 ppm, reflecting its proximity to the electronegative quinoline nitrogen [2]. The N-methylamino group generates a characteristic singlet at 3.1 ppm, consistent with aliphatic methyl groups attached to nitrogen [4] [5].

The amino protons display broad singlet patterns due to rapid exchange with solvent molecules and quadrupolar relaxation effects [6] [7]. The primary amino group at position 6 resonates at 5.2 ppm, while the secondary amino proton at position 2 appears at 4.8 ppm [6] [7]. These chemical shifts reflect the electron-rich environment created by the quinoline ring system and the reduced acidity of aromatic amino groups compared to aliphatic counterparts [6] [7].

Carbon-13 Nuclear Magnetic Resonance Resonance Pattern Interpretation

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic distribution within 2-N-methylquinoline-2,6-diamine [8] [9]. The chemical shift values reflect the electronic environment of each carbon atom, influenced by hybridization state, substitution pattern, and proximity to electronegative atoms [8] [9].

| Carbon Position | Chemical Shift (δ ppm) | Carbon Type | Electronic Environment |

|---|---|---|---|

| C-2 | 155.2 | Quaternary | N=C (electron-deficient) |

| C-3 | 112.8 | CH | Aromatic CH |

| C-4 | 136.4 | CH | Aromatic CH |

| C-5 | 128.9 | CH | Aromatic CH |

| C-6 | 144.8 | Quaternary | C-NH2 (electron-rich) |

| C-7 | 126.5 | CH | Aromatic CH |

| C-8 | 129.2 | CH | Aromatic CH |

| C-9 | 147.3 | Quaternary | Fused ring junction |

| C-10 | 130.1 | Quaternary | Fused ring junction |

| N-CH3 | 29.4 | CH3 | Aliphatic CH3 |

The quaternary carbon C-2 exhibits a characteristic downfield shift at 155.2 ppm, reflecting the electron-deficient nature of the carbon directly bonded to the quinoline nitrogen and the methylamino substituent [8] [9]. Carbon C-6, bearing the primary amino group, resonates at 144.8 ppm, demonstrating the electron-donating effect of the amino substituent that increases electron density on the aromatic carbon [8] [9].

The aromatic CH carbons display chemical shifts in the range of 112.8-136.4 ppm, with C-3 appearing most upfield due to the combined electron-donating effects of both amino substituents [8] [9]. The fused ring junction carbons C-9 and C-10 resonate at 147.3 and 130.1 ppm respectively, reflecting the unique electronic environment at the benzene-pyridine ring fusion [8] [9].

The N-methyl carbon appears at 29.4 ppm, characteristic of aliphatic methyl groups bonded to nitrogen atoms [5] [9]. This chemical shift is influenced by the electron-withdrawing effect of the nitrogen atom and the aromatic ring system [5] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-N-methylquinoline-2,6-diamine reveals characteristic fragmentation pathways that provide structural confirmation and insights into the stability of different molecular regions [10] [11]. The electron impact ionization generates a molecular ion peak at m/z 173, corresponding to the protonated molecular species [10] [11].

| Fragment m/z | Molecular Formula | Loss from Parent | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|---|

| 173 | C10H11N3+ | - | 100 | Molecular ion |

| 158 | C10H10N2+ | -CH3 | 85 | N-methyl loss |

| 143 | C9H9N2+ | -CH2N | 45 | Amino group elimination |

| 130 | C8H8N2+ | -C2H3N | 32 | Ring contraction |

| 116 | C8H6N+ | -C2H5N2 | 28 | Side chain cleavage |

| 103 | C7H5N+ | -C3H6N2 | 15 | Quinoline core |

| 89 | C6H5N+ | -C4H6N2 | 12 | Pyridine formation |

| 77 | C6H5+ | -C4H6N3 | 8 | Benzene cation |

The most prominent fragmentation involves loss of the N-methyl group, generating an intense peak at m/z 158 with 85% relative intensity [10] [11]. This fragmentation pathway reflects the relatively weak C-N bond in the methylamino substituent and represents a characteristic loss for N-methylated aromatic amines [10] [11].

Subsequent fragmentation proceeds through amino group elimination, producing the m/z 143 fragment with moderate intensity [11]. This process involves cleavage of the C-NH2 bond and hydrogen rearrangement, resulting in formation of a quinoline derivative with reduced nitrogen content [11].

Ring contraction and side chain cleavage pathways generate fragments at m/z 130 and 116 respectively, reflecting the stepwise degradation of the quinoline framework under electron impact conditions [10] [11]. The formation of the quinoline core fragment at m/z 103 demonstrates the inherent stability of the bicyclic aromatic system [10] [11].

Lower mass fragments including the pyridine cation (m/z 89) and benzene cation (m/z 77) represent extensive fragmentation of the aromatic framework, providing confirmation of the quinoline structural motif [10] [11].

Ultraviolet-Visible Absorption Spectroscopy and Electronic Transitions

The ultraviolet-visible absorption spectrum of 2-N-methylquinoline-2,6-diamine exhibits multiple electronic transitions characteristic of substituted quinoline derivatives [12] [13] [14]. These transitions arise from π→π* and n→π* electronic excitations within the aromatic framework and are significantly influenced by the amino substituents [12] [13] [14].

| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Energy (eV) | Molar Absorptivity (ε M⁻¹cm⁻¹) | Electronic Character |

|---|---|---|---|---|---|

| π→π* (Band I) | 315 | 31746 | 3.94 | 4200 | HOMO→LUMO |

| π→π* (Band II) | 285 | 35088 | 4.35 | 3800 | HOMO-1→LUMO |

| n→π* (Band III) | 245 | 40816 | 5.06 | 1200 | n(N)→π* |

| π→π* (Band IV) | 210 | 47619 | 5.90 | 18500 | HOMO→LUMO+1 |

The lowest energy transition (Band I) occurs at 315 nm and corresponds to the HOMO→LUMO transition with significant π→π* character [13] [14]. This transition exhibits moderate intensity (ε = 4200 M⁻¹cm⁻¹) and represents excitation within the quinoline chromophore system [13] [14]. The presence of amino substituents causes a bathochromic shift compared to unsubstituted quinoline due to their electron-donating character [12] [13].

Band II at 285 nm represents a higher energy π→π* transition (HOMO-1→LUMO) with similar intensity characteristics [13] [14]. This transition involves excitation from a deeper-lying π orbital and contributes to the overall absorption profile in the UV-B region [13] [14].

The n→π* transition (Band III) appears at 245 nm with significantly lower intensity (ε = 1200 M⁻¹cm⁻¹), reflecting the formally forbidden nature of this electronic transition [13] [14]. This band arises from excitation of the lone pair electrons on the quinoline nitrogen to the lowest unoccupied π* orbital [13] [14].

The highest energy transition (Band IV) occurs at 210 nm with intense absorption (ε = 18500 M⁻¹cm⁻¹), corresponding to excitation to higher-lying π* orbitals [13] [14]. This transition represents the onset of strong UV absorption and contributes significantly to the photochemical properties of the compound [13] [14].

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-N-methylquinoline-2,6-diamine [15] [16] [17]. The spectrum exhibits characteristic bands corresponding to N-H stretching, aromatic C-H stretching, and quinoline ring vibrations [15] [16] [17].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment Confidence | Functional Group |

|---|---|---|---|---|

| ν(N-H) asymmetric | 3465 | Medium | High | Primary amine |

| ν(N-H) symmetric | 3380 | Medium | High | Primary amine |

| ν(C-H) aromatic | 3085 | Weak | Medium | Aromatic ring |

| ν(C-H) aliphatic | 2925 | Medium | High | N-methyl group |

| ν(C=C) aromatic | 1605 | Strong | High | Quinoline ring |

| ν(C=N) quinoline | 1580 | Strong | High | Quinoline ring |

| δ(N-H) scissoring | 1620 | Medium | Medium | Primary amine |

| δ(C-H) in-plane | 1460 | Medium | Medium | Aromatic ring |

| γ(C-H) out-of-plane | 825 | Strong | High | Aromatic ring |

The N-H stretching region displays two distinct bands at 3465 and 3380 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the primary amino group [6] [7]. These frequencies are characteristic of aromatic primary amines and appear at higher wavenumbers than their aliphatic counterparts due to reduced hydrogen bonding and different electronic environment [6] [7].

Aromatic C-H stretching vibrations appear as weak bands at 3085 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group generates a medium intensity band at 2925 cm⁻¹ [7] [18]. The different frequencies reflect the distinct bonding environments and electronic properties of aromatic versus aliphatic C-H bonds [7] [18].

The quinoline ring system produces characteristic vibrations in the fingerprint region, with strong bands at 1605 and 1580 cm⁻¹ corresponding to aromatic C=C and C=N stretching modes respectively [15] [17]. These vibrations are influenced by the electron-donating amino substituents, which increase electron density in the aromatic system [15] [17].

The N-H bending (scissoring) mode appears at 1620 cm⁻¹ as a medium intensity band, overlapping with the aromatic stretching region [6] [7]. In-plane C-H bending vibrations generate a medium intensity band at 1460 cm⁻¹, while out-of-plane C-H bending produces a strong characteristic band at 825 cm⁻¹ [7] [18].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant